Ergotoxine ethanesulfonate
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Overview
Description
Ergotoxine ethanesulfonate is a chemical compound with the molecular formula C33H45N5O8S and a molecular weight of 671.8041 g/mol . It belongs to the class of ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps . These alkaloids have significant pharmacological properties and have been used in medicine for various therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergotoxine ethanesulfonate typically involves the fermentation of Claviceps purpurea, a fungus that produces ergot alkaloids . The process begins with the cultivation of the fungus under aerobic conditions in a nutrient-rich medium containing a carbon source, nitrogen source, and essential salts . After the fermentation is complete, the alkaloids are extracted from the culture medium and purified .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize the yield of the desired alkaloid . The extracted alkaloids are then subjected to further purification and conversion into pharmaceutically acceptable salts, such as ethanesulfonate .
Chemical Reactions Analysis
Types of Reactions: Ergotoxine ethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ergotoxine ethanesulfonate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other ergot alkaloids and their derivatives . In biology, it is studied for its effects on cellular processes and its potential as a tool for investigating neurotransmitter pathways . In medicine, this compound is explored for its therapeutic potential in treating conditions like migraines and vascular headaches . Additionally, it has industrial applications in the production of pharmaceuticals and as a research tool in various scientific studies .
Mechanism of Action
The mechanism of action of ergotoxine ethanesulfonate involves its interaction with various molecular targets, including adrenergic, dopaminergic, and serotonergic receptors . It acts as a partial agonist or antagonist at these receptors, depending on the specific site and receptor subtype . This interaction leads to the modulation of neurotransmitter release and vascular tone, which is responsible for its therapeutic effects in conditions like migraines .
Comparison with Similar Compounds
Ergotoxine ethanesulfonate is similar to other ergot alkaloids, such as ergotamine, ergocristine, and ergocryptine . it is unique in its specific receptor interactions and pharmacological profile . For example, ergotamine is primarily used for treating migraines, while ergocristine and ergocryptine have different therapeutic applications . The unique structural features of this compound contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and therapeutic use .
Properties
Molecular Formula |
C33H45N5O8S |
---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
ethanesulfonic acid;N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H39N5O5.C2H6O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-2-6(3,4)5/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);2H2,1H3,(H,3,4,5) |
InChI Key |
SWXRNTKMPGEPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Origin of Product |
United States |
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